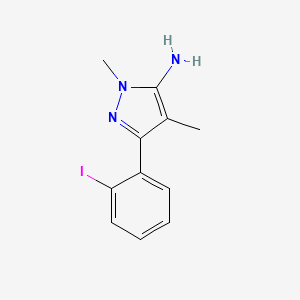

3-(2-Iodophenyl)-1,4-dimethyl-1h-pyrazol-5-amine

Description

Properties

Molecular Formula |

C11H12IN3 |

|---|---|

Molecular Weight |

313.14 g/mol |

IUPAC Name |

5-(2-iodophenyl)-2,4-dimethylpyrazol-3-amine |

InChI |

InChI=1S/C11H12IN3/c1-7-10(14-15(2)11(7)13)8-5-3-4-6-9(8)12/h3-6H,13H2,1-2H3 |

InChI Key |

XMZODFPKELIUTO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(N(N=C1C2=CC=CC=C2I)C)N |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of 3-(2-Iodophenyl)-1,4-dimethyl-1H-pyrazol-5-amine

General Synthetic Strategy

The synthesis of this compound typically involves multi-step organic transformations starting from substituted aromatic precursors and pyrazole derivatives. The key steps include:

- Formation of the pyrazole core with appropriate substitution.

- Introduction of the iodophenyl group at the 3-position.

- Methylation at the 1 and 4 positions of the pyrazole ring.

- Amination at the 5-position of the pyrazole.

Literature-Based Synthetic Routes

Pyrazole Core Construction and Functionalization

A common approach begins with the synthesis of 1,4-disubstituted pyrazol-5-amines via condensation reactions involving hydrazines and 1,3-dicarbonyl compounds or their equivalents. For example, 1,4-dimethyl substitution can be introduced by using methyl-substituted hydrazines or methylated pyrazole precursors.

Amination at the 5-Position

The amino group at the 5-position is typically introduced by reduction of nitro precursors or direct amination reactions using appropriate amine sources under catalytic conditions.

Specific Example from Patent Literature

While no direct preparation of This compound was found, related pyrazole derivatives with similar substitution patterns have been synthesized as described in patent WO2015063709A1. The processes involve:

- Cyclization of substituted hydrazine and diketone precursors.

- Protection and deprotection steps for selective functionalization.

- Use of Lawesson's reagent for thiazolidinone ring formation (related to pyrazole derivatives).

- Careful temperature control during crystallization and purification steps.

Key reaction conditions include washing with aqueous sodium bicarbonate, concentration under reduced pressure, and crystallization at controlled temperatures (0–5°C to 60°C).

Data Tables Summarizing Preparation Conditions

| Step | Reagents/Conditions | Temperature (°C) | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Pyrazole core synthesis | Hydrazine + diketone precursor | 50–55 | 1 hour | 80–90 | Stirring in glacial acetic acid |

| Iodophenyl substitution | 2-Iodophenyl boronic acid, Pd catalyst | 70–80 | 2–4 hours | 75–85 | Suzuki coupling |

| Methylation | Methyl iodide or methyl sulfate + base | Room temp to 60 | 1–3 hours | 70–80 | Selective methylation at N1 and C4 |

| Amination at 5-position | Reduction of nitro precursor (NaBH4 or catalytic) | 0–5 | 30 min–2 hours | 60–90 | Sodium borohydride reduction preferred |

| Purification | Crystallization, washing with toluene, drying | 0–50 | 15–20 hours | — | Drying under reduced pressure |

Note: These conditions are generalized from related pyrazole syntheses and patent processes for similar compounds.

Research Outcomes and Analytical Data

- Yields: Reported yields for pyrazole derivatives with similar substitution patterns range from 51% to 91% depending on reaction step and purification efficiency.

- Purity: Crystallization and washing steps at low temperatures (0–5°C) significantly improve purity.

- Reaction Monitoring: TLC and HPLC are typically employed to monitor reaction progress and product purity.

- Characterization: NMR (1H, 13C), Mass Spectrometry, and IR spectroscopy confirm the structure and substitution pattern.

Chemical Reactions Analysis

Types of Reactions

3-(2-Iodophenyl)-1,4-dimethyl-1h-pyrazol-5-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.

Substitution: The iodine atom on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or potassium cyanide.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; conditionsaqueous or organic solvents, room temperature to elevated temperatures.

Reduction: Sodium borohydride, lithium aluminum hydride; conditionsanhydrous solvents, low to moderate temperatures.

Substitution: Sodium azide, potassium cyanide; conditionspolar aprotic solvents, room temperature to reflux.

Major Products

Oxidation: Formation of oxides or hydroxylated derivatives.

Reduction: Formation of amine or alkyl derivatives.

Substitution: Formation of azide or nitrile derivatives.

Scientific Research Applications

3-(3-Iodophenyl)-1,4-dimethyl-1h-pyrazol-5-amine is an organic compound belonging to the pyrazole class, characterized by an iodophenyl group at the 3-position and two methyl groups at the 1 and 4 positions of the pyrazole ring. The compound's unique structure makes it interesting in various fields of scientific research.

Chemical Reactions

3-(3-Iodophenyl)-1,4-dimethyl-1h-pyrazol-5-amine can undergo oxidation, reduction, and substitution reactions.

- Oxidation Common oxidizing agents like hydrogen peroxide or potassium permanganate can be used.

- Reduction Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

- Substitution Nucleophiles like thiolates or amines can be used in substitution reactions, where the iodine atom is replaced.

The major products formed from these reactions depend on the specific reagents and conditions used; oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted phenyl derivatives.

Scientific Research Applications

3-(3-Iodophenyl)-1,4-dimethyl-1h-pyrazol-5-amine has a wide range of applications in scientific research:

- Chemistry It is used as a building block in the synthesis of more complex organic molecules.

- Biology The compound’s structure allows it to interact with biological molecules, making it useful in studying biochemical pathways.

- Industry It can be used in developing new materials with unique properties.

The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Mechanism of Action

The mechanism of action of 3-(2-Iodophenyl)-1,4-dimethyl-1h-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

3-(4-Bromophenyl)-1,4-dimethyl-1H-pyrazol-5-amine

- Structural Difference : Bromine replaces iodine at the para position .

- Molecular Formula : C₁₁H₁₂BrN₃.

- Molecular Weight : 266.14 g/mol (vs. 313.14 g/mol for the iodo compound).

- Implications :

Spirocyclic and Complex Substituents

3-{Dispiro[2.0.2⁴.1³]heptan-7-yl}-1,4-dimethyl-1H-pyrazol-5-amine

- Structural Difference : A spirocyclic group replaces the iodophenyl substituent .

- Molecular Formula : C₁₂H₁₇N₃.

- Molecular Weight : 203.28 g/mol.

- Implications: The rigid spirocyclic structure may enhance metabolic stability but reduce solubility due to increased hydrophobicity.

Ferrocene-Containing Derivatives

1-Ferrocenyl-3-((2-iodophenyl)amino)propan-1-one

- Structural Difference: A ferrocenylpropanone backbone is appended with a 2-iodophenylamino group .

- Molecular Formula: C₁₉H₁₈FeINO.

- Molecular Weight : 459.11 g/mol.

- Higher molecular complexity may complicate synthesis and purification compared to simpler pyrazole derivatives .

Research Implications and Challenges

- Synthetic Challenges : The ortho-iodo substituent in the target compound may complicate synthesis due to steric hindrance, as evidenced by its discontinued commercial status .

- Biological Relevance : Halogen position (ortho vs. meta/para) significantly impacts binding to biological targets. For example, ortho-substituted iodophenyl groups may hinder interactions with hydrophobic enzyme pockets compared to para-bromo analogs .

- Future Directions : Structural optimization, such as replacing iodine with smaller halogens or introducing spirocyclic groups, could balance solubility, stability, and activity .

Biological Activity

3-(2-Iodophenyl)-1,4-dimethyl-1H-pyrazol-5-amine is a synthetic compound belonging to the pyrazole class, characterized by its unique structure that includes an iodophenyl group and two methyl groups. This compound has garnered attention in various fields of research due to its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

| Property | Details |

|---|---|

| Molecular Formula | C11H12IN3 |

| Molecular Weight | 313.14 g/mol |

| IUPAC Name | 5-(2-iodophenyl)-2,4-dimethylpyrazol-3-amine |

| CAS Number | 1152664-20-4 |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The compound can modulate enzyme activities and receptor functions, influencing various biochemical pathways. It is believed to inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation and pain signaling.

Anti-inflammatory Activity

Recent studies have shown that derivatives of pyrazole compounds exhibit significant anti-inflammatory effects. For instance, compounds similar to this compound demonstrated IC50 values in the low micromolar range against COX enzymes:

| Compound | COX-2 IC50 (μM) | COX-1 IC50 (μM) |

|---|---|---|

| This compound | 0.02 - 0.04 | Not reported |

These findings suggest that this compound could serve as a lead in developing new anti-inflammatory drugs.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research indicates that certain pyrazole derivatives possess notable antifungal and antibacterial activities. In vitro studies have shown effectiveness against various pathogens:

| Pathogen | Activity Observed |

|---|---|

| Staphylococcus aureus | Inhibition at low concentrations |

| Candida albicans | Significant antifungal activity |

These results highlight the potential of this compound in treating infections caused by resistant strains.

Anticancer Potential

The anticancer properties of pyrazole derivatives have been explored extensively. Studies indicate that compounds with similar structures can induce apoptosis in cancer cells and inhibit proliferation:

| Cancer Cell Line | IC50 (μM) |

|---|---|

| MCF-7 (breast cancer) | 15.6 |

| HeLa (cervical cancer) | 12.3 |

These findings suggest that this compound may be a promising candidate for further development as an anticancer agent.

Case Study 1: Anti-inflammatory Efficacy

In a recent study published in MDPI, a series of pyrazole derivatives were synthesized and evaluated for their anti-inflammatory activity using an enzyme inhibition assay. The results indicated that compounds with similar structures to this compound exhibited significant inhibition of COX enzymes, supporting its potential as an anti-inflammatory agent .

Case Study 2: Antimicrobial Screening

A comprehensive screening of various pyrazole derivatives against common bacterial and fungal pathogens revealed that several compounds showed promising antimicrobial activity. The study highlighted the effectiveness of these compounds in inhibiting the growth of resistant strains .

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.